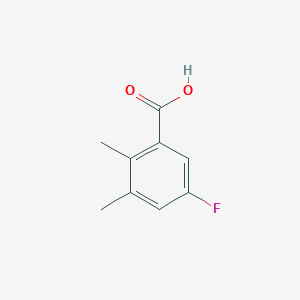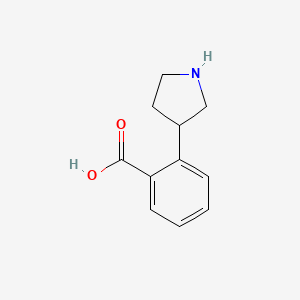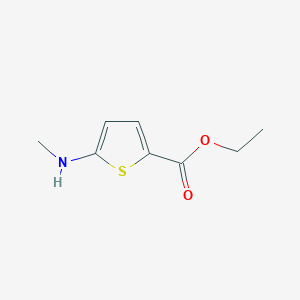
5-Fluoro-2,3-dimethylbenzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2,3-dimethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the direct introduction of the fluorine atom through electrophilic aromatic substitution using fluorine gas or other fluorinating reagents.
Industrial Production Methods
Industrial production of 5-fluoro-2,3-dimethylbenzoic acid typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
5-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
5-Fluoro-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-fluoro-2,3-dimethylbenzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications.
相似化合物的比较
Similar Compounds
2,3-Dimethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-methylbenzoic acid: Contains only one methyl group, leading to variations in steric and electronic effects.
5-Fluoro-3-methylbenzoic acid: Similar to 5-fluoro-2,3-dimethylbenzoic acid but with a different methyl group position.
Uniqueness
5-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of the fluorine atom and two methyl groups. This configuration imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
属性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC 名称 |
5-fluoro-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
HZRLKIAJMBRWEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)



![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
